1,3,5-Tribenzoylbenzene

Vue d'ensemble

Description

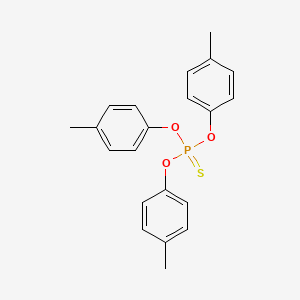

1,3,5-Tribenzoylbenzene is a chemical compound with the molecular formula C27H18O3 . It has an average mass of 390.430 Da and a monoisotopic mass of 390.125580 Da . It is also known by its systematic name, Benzene-1,3,5-triyltris (phenylmethanone) .

Synthesis Analysis

A method for synthesizing 1,3,5-Tribenzoylbenzene involves subjecting phenylethynyl ketone to cyclic trimerization in a high temperature and high pressure water environment close to a supercritical state, without adding a catalyst . This method is environmentally friendly as it does not use an organic solvent or an acid-base catalyst .

Molecular Structure Analysis

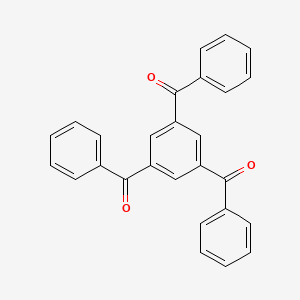

The molecular structure of 1,3,5-Tribenzoylbenzene can be represented by the SMILES string c1ccc(cc1)C(=O)c2cc(cc(c2)C(=O)c3ccccc3)C(=O)c4ccccc4 . The InChI representation is InChI=1S/C27H18O3/c28-25(19-10-4-1-5-11-19)22-16-23(26(29)20-12-6-2-7-13-20)18-24(17-22)27(30)21-14-8-3-9-15-21/h1-18H .

Chemical Reactions Analysis

The synthesis of 1,3,5-Tribenzoylbenzene involves the cyclization and trimerization of phenylethynyl ketone . This reaction takes place in a high temperature and high pressure water environment close to a supercritical state .

Physical And Chemical Properties Analysis

1,3,5-Tribenzoylbenzene has a density of 1.2±0.1 g/cm3, a boiling point of 594.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . Its enthalpy of vaporization is 88.6±3.0 kJ/mol and its flash point is 254.6±23.9 °C . It has a molar refractivity of 115.6±0.3 cm3 .

Applications De Recherche Scientifique

Photoluminescent Chemo-Sensors

1,3,5-Tribenzoylbenzene: serves as a stable fluorescent platform for the development of photoluminescent chemo-sensors . These sensors are designed for the selective detection of environmentally and biologically significant species, such as polynitroaromatic compounds, trinitrotoluene (TNT), and dinitrotoluene (DNT).

Supramolecular Chemistry

The compound is utilized as a supramolecular building block due to its symmetric structure and ability to form stable π-electron-rich complexes . This makes it suitable for creating discrete molecular structures in the field of supramolecular chemistry.

Organic Electronics

In the domain of organic electronics, 1,3,5-Tribenzoylbenzene is explored for its potential in creating organic magnetic materials. These materials are considered for next-generation superfunctional materials and technologies .

Dendrimer Synthesis

This compound plays a crucial role as a starting material for the synthesis of functional dendrimers. These dendrimers find applications in artificial photosynthesis light collection antenna systems and drug delivery systems .

Environmental Science

1,3,5-Tribenzoylbenzene: is involved in the development of methods that mitigate environmental load by avoiding the use of organic solvents and acid-base catalysts in its synthesis . This aligns with sustainable practices in chemical production.

Analytical Methods

The compound’s derivatives are used as derivatizing agents for quantifying free chlorine and bromine in various aqueous systems, which is crucial for water quality monitoring and ensuring the safety of disinfection processes .

Safety and Hazards

Orientations Futures

1,3,5-Tribenzoylbenzene occupies an important position as a starting material in the study of organic magnetic materials that are attracting attention as next-generation superfunctional materials and future technologies . It is also a synthetic chemistry starting material for various functional dendrimers such as artificial photosynthesis light collection antenna systems and drug delivery systems .

Propriétés

IUPAC Name |

(3,5-dibenzoylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O3/c28-25(19-10-4-1-5-11-19)22-16-23(26(29)20-12-6-2-7-13-20)18-24(17-22)27(30)21-14-8-3-9-15-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSRSUAVHPFWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180519 | |

| Record name | 1,3,5-Tribenzoylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25871-69-6 | |

| Record name | 1,3,5-Tribenzoylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025871696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Tribenzoylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to produce 1,3,5-tribenzoylbenzene?

A: 1,3,5-Tribenzoylbenzene can be synthesized through various methods. One approach involves the cyclotrimerization of 1-phenyl-2-propyn-1-one in pressurized hot water. This method, conducted in the absence of added catalysts, can yield 1,3,5-tribenzoylbenzene in up to 74% yield after 60 minutes at 150 °C []. Another method utilizes a catalytic amount of diethylamine to trimerize benzoylacetylenes, leading to the formation of 1,3,5-tribenzoylbenzene derivatives [].

Q2: What is the impact of substituents on the phenyl ring during the synthesis of 1,3,5-tribenzoylbenzene via cyclotrimerization?

A: Research indicates that substituents on the phenyl ring of the starting material (1-phenyl-2-propyn-1-one) can influence the reaction rate and yield of 1,3,5-tribenzoylbenzene during cyclotrimerization in pressurized hot water. For instance, a p-methyl substituent was found to retard the reaction, while a p-chloro substituent enhanced it []. This suggests that electron-withdrawing groups on the phenyl ring may promote the reaction.

Q3: How is 1,3,5-tribenzoylbenzene utilized in material science?

A: 1,3,5-Tribenzoylbenzene serves as a promising building block in the development of advanced materials, particularly in the field of organic electronics. Its electron-accepting properties make it suitable for use as an electron-acceptor component in thermally activated delayed fluorescence (TADF) materials []. For example, researchers have synthesized TADF materials like TBP-DmCz and TBP-TmCz by combining 1,3,5-tribenzoylbenzene with electron-donating carbazole derivatives. These materials exhibit desirable properties such as high thermal stability and efficient TADF, making them suitable for applications in organic light-emitting diodes (OLEDs) [].

Q4: What is the crystal structure of 1,3,5-tribenzoylbenzene?

A: 1,3,5-Tribenzoylbenzene crystallizes in the triclinic crystal system, belonging to the space group P1 (No. 2). Its unit cell dimensions are a = 7.799(2) Å, b = 12.019(2) Å, c = 21.665(3) Å, α = 94.11(2)°, β = 97.59(2)°, and γ = 91.29(2)° [].

Q5: Are there any known liquid crystalline properties associated with 1,3,5-tribenzoylbenzene derivatives?

A: Yes, specific derivatives of 1,3,5-tribenzoylbenzene have been shown to exhibit liquid crystalline behavior. For instance, attaching three alkyl chains to the core structure results in a compound exhibiting a discotic lamellar phase. Increasing the length of these alkyl chains to six or nine carbons induces a hexagonal columnar phase []. This demonstrates the potential for tailoring the self-assembly and mesophase behavior of 1,3,5-tribenzoylbenzene derivatives through structural modifications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.